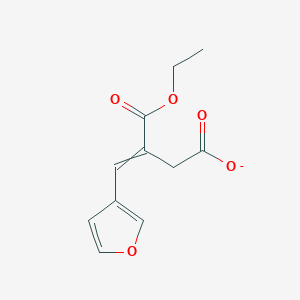
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is an organic compound that features a furan ring and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate typically involves the reaction of furan derivatives with ethyl acetoacetate under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reactors to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ethoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce saturated esters.
Scientific Research Applications
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and ethoxycarbonyl group play key roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(pyridin-3-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate is unique due to its specific combination of a furan ring and an ethoxycarbonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
831222-94-7 |
|---|---|
Molecular Formula |
C11H11O5- |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
3-ethoxycarbonyl-4-(furan-3-yl)but-3-enoate |
InChI |
InChI=1S/C11H12O5/c1-2-16-11(14)9(6-10(12)13)5-8-3-4-15-7-8/h3-5,7H,2,6H2,1H3,(H,12,13)/p-1 |
InChI Key |
VLQIJYBWNZBRCZ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=CC1=COC=C1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
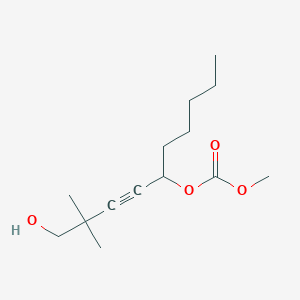
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
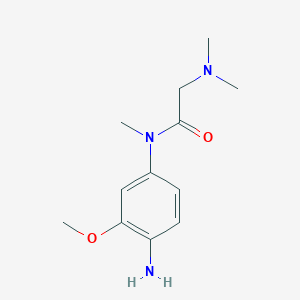
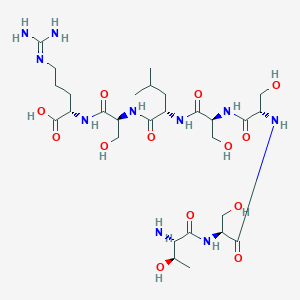
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)

![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
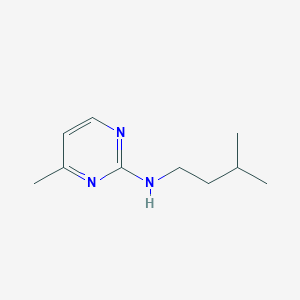


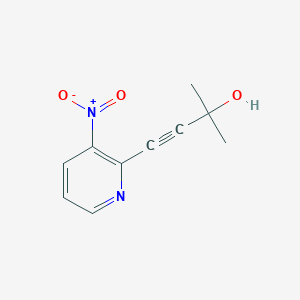
![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
